6-O-Demethyl Griseofulvin

Vue d'ensemble

Description

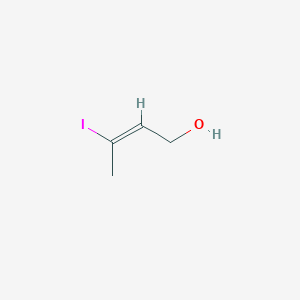

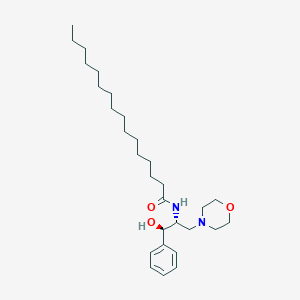

6-O-Demethyl Griseofulvin is a metabolite of Griseofulvin . It is an off-white solid and is one of two demethyl metabolites of griseofulvin produced by oxidative metabolism in vivo .

Synthesis Analysis

The synthesis of 6-O-Demethyl Griseofulvin involves an improved synthesis of the 6-phenol derivative, and the structures are proven by single-crystal X-ray analysis . A strategy for the total synthesis of griseofulvin is suggested by a polar analysis that ignores the polar activation afforded by the furan oxygen .Molecular Structure Analysis

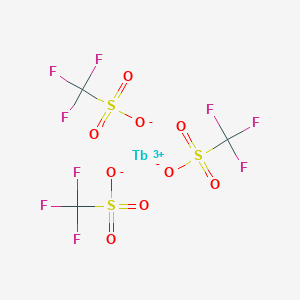

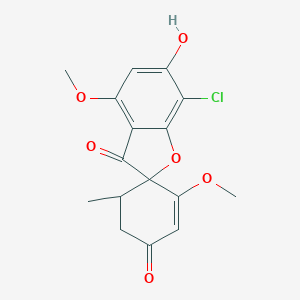

The molecular weight of 6-O-Demethyl Griseofulvin is 338.74, and its molecular formula is C16H15ClO6 .Physical And Chemical Properties Analysis

6-O-Demethyl Griseofulvin is an off-white solid . Its solubility is slight in DMSO and Methanol . The specific rotation is +390.2° (c = 0.1, Methanol) .Applications De Recherche Scientifique

Antifungal Applications

6-O-Demethyl Griseofulvin: is a metabolite of griseofulvin, which has been traditionally used as an antifungal agent . It retains activity against dermatophytes and could be explored for treating fungal infections, especially those resistant to standard griseofulvin.

Cancer Research

This compound has shown potential in cancer research due to its ability to disrupt mitosis and cell division in human cancer cells . It could be a valuable tool for studying the mechanisms of cell cycle regulation and for developing new anticancer therapies.

Hepatitis C Virus Inhibition

Research indicates that 6-O-Demethyl Griseofulvin may have inhibitory effects on the replication of the hepatitis C virus . This opens up possibilities for its use in antiviral drug development and therapy for hepatitis C.

Cardiovascular Health

There is evidence to suggest that this metabolite may enhance ACE2 function, contribute to vascular vasodilation, and improve capillary blood flow . These properties could be harnessed for the treatment of cardiovascular diseases.

COVID-19 Therapeutics

Molecular docking analysis has revealed that 6-O-Demethyl Griseofulvin and its derivatives have good binding potential with SARS-CoV-2 main protease, RNA-dependent RNA polymerase (RdRp), and spike protein receptor-binding domain (RBD), suggesting its inhibitory effects on SARS-CoV-2 entry and viral replication . This highlights its potential repurposing for COVID-19 treatment.

Neurodegenerative Diseases

Given its interactions with microtubule dynamics, 6-O-Demethyl Griseofulvin could be used to study neurodegenerative diseases where microtubule function is compromised, such as Alzheimer’s and Parkinson’s disease .

Liver Injury Mechanisms

The compound’s interactions with cytokeratin intermediate filament proteins (K8 and K18) suggest it could be responsible for liver injury and Mallory body formation in hepatocytes . This makes it a useful compound for studying the mechanisms of drug-induced liver injury.

Drug Metabolism Studies

As a metabolite of griseofulvin, 6-O-Demethyl Griseofulvin can be used to study drug metabolism pathways, particularly how drugs are demethylated in the body . This is crucial for understanding the pharmacokinetics of drugs and for developing safer pharmaceuticals.

Mécanisme D'action

Target of Action

6-O-Demethyl Griseofulvin, a metabolite of the antifungal griseofulvin , primarily targets fungal microtubules . These microtubules play a crucial role in cell division and are essential for the growth and reproduction of fungi .

Mode of Action

The compound interacts with its targets by binding to alpha and beta tubulin , which are the building blocks of microtubules. This binding interferes with the function of spindle and cytoplasmic microtubules, inhibiting fungal cell mitosis and nuclear acid synthesis . As a result, the growth of dermatophytes is hindered .

Biochemical Pathways

6-O-Demethyl Griseofulvin affects the cell division pathway in fungi by disrupting the normal function of microtubules . This disruption prevents the fungi from properly dividing and growing. Additionally, it has been found that griseofulvin and its metabolites, including 6-O-Demethyl Griseofulvin, have favorable interactions with cytokeratin intermediate filament proteins (K8 and K18) .

Pharmacokinetics

The pharmacokinetic properties of 6-O-Demethyl Griseofulvin are similar to those of griseofulvin. Griseofulvin is extensively metabolized in the liver, mainly to 6-O-Demethyl Griseofulvin . It is excreted in the urine as unchanged drug and in the feces . The terminal elimination half-life is 9 to 22 hours . In a study, the complex of griseofulvin with HP-γ-cyclodextrin showed improved pharmacokinetic properties, with an increased Cmax from 0.52 µg/mL to 0.72 µg/mL, and an increased AUC0–12 from 1.55 μg·h/mL to 2.75 μg·h/mL .

Result of Action

The primary result of 6-O-Demethyl Griseofulvin’s action is the inhibition of fungal growth. By disrupting microtubule function, it prevents the fungi from dividing and proliferating . This makes it an effective treatment for various fungal infections .

Action Environment

The action of 6-O-Demethyl Griseofulvin can be influenced by various environmental factors. For instance, the bioavailability of the compound can be affected by the presence of certain substances in the environment. In one study, the water solubility of griseofulvin was significantly increased through complexation with HP-γ-cyclodextrin . This suggests that the compound’s action, efficacy, and stability can be enhanced under certain conditions .

Safety and Hazards

Orientations Futures

Griseofulvin and its metabolites, including 6-O-Demethyl Griseofulvin, have favorable interactions with cytokeratin intermediate filament proteins (K8 and K18), ranging from −3.34 to −5.61 kcal mol −1 . This could be responsible for liver injury and Mallory body (MB) formation in hepatocytes of human, mouse, and rat treated with griseofulvin . The stronger binding of griseofulvin to K18 in rodents than in human may explain the observed difference in the severity of hepatitis between rodents and human .

Propriétés

IUPAC Name |

(2S,5'R)-7-chloro-6-hydroxy-3',4-dimethoxy-5'-methylspiro[1-benzofuran-2,4'-cyclohex-2-ene]-1',3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15ClO6/c1-7-4-8(18)5-11(22-3)16(7)15(20)12-10(21-2)6-9(19)13(17)14(12)23-16/h5-7,19H,4H2,1-3H3/t7-,16+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYNGDIBHUPXIQA-QZTNRIJFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(=O)C=C(C12C(=O)C3=C(C=C(C(=C3O2)Cl)O)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC(=O)C=C([C@]12C(=O)C3=C(C=C(C(=C3O2)Cl)O)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15ClO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-O-Demethyl Griseofulvin | |

CAS RN |

20168-88-1 | |

| Record name | (1′S,6′R)-7-Chloro-6-hydroxy-2′,4-dimethoxy-6′-methylspiro[benzofuran-2(3H),1′-[2]cyclohexene]-3,4′-dione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20168-88-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Demethylgriseofulvin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020168881 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-DESMETHYLGRISEOFULVIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LLQ6C2G3UT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl methoxy[(methoxycarbonyl)amino]acetate](/img/structure/B117650.png)

![(7R,8R,9S,13S,14S)-7,13-Dimethylspiro[1,2,4,6,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthrene-3,2'-1,3-dioxolane]-17-one](/img/structure/B117660.png)